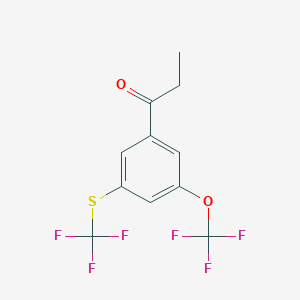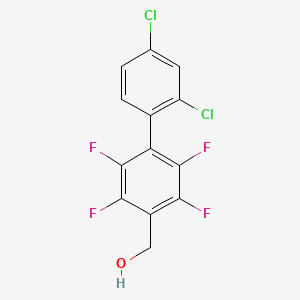
(2',4'-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is a synthetic organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond, with various substituents attached to the rings. This particular compound features chlorine and fluorine atoms as substituents, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol typically involves multi-step organic reactions. One possible route could be:
Halogenation: Introduction of chlorine and fluorine atoms to the biphenyl structure through electrophilic aromatic substitution.
Grignard Reaction: Formation of the methanol group by reacting the halogenated biphenyl with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and Grignard reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is crucial for efficient production.
化学反応の分析
Types of Reactions
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the halogen substituents to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups (e.g., amines, hydroxyl groups).
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-carboxylic acid, while substitution could produce (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-amine.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression.
類似化合物との比較
Similar Compounds
- (2’,4’-Dichloro-biphenyl-4-yl)-methanol
- (2,3,5,6-Tetrafluoro-biphenyl-4-yl)-methanol
- (2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-ethanol
Uniqueness
(2’,4’-Dichloro-2,3,5,6-tetrafluoro-biphenyl-4-yl)-methanol is unique due to the specific combination of chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other biphenyl derivatives.
特性
分子式 |
C13H6Cl2F4O |
|---|---|
分子量 |
325.08 g/mol |
IUPAC名 |
[4-(2,4-dichlorophenyl)-2,3,5,6-tetrafluorophenyl]methanol |
InChI |
InChI=1S/C13H6Cl2F4O/c14-5-1-2-6(8(15)3-5)9-12(18)10(16)7(4-20)11(17)13(9)19/h1-3,20H,4H2 |
InChIキー |
HXHKFAMWPLYOEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2F)F)CO)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



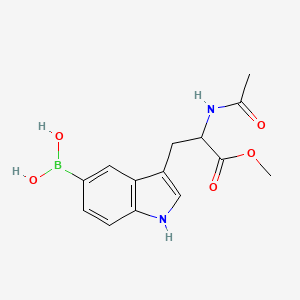
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
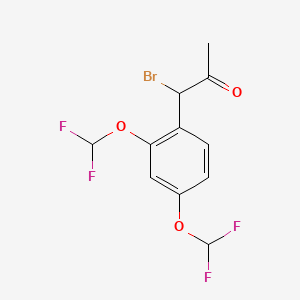
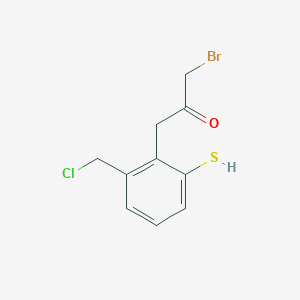
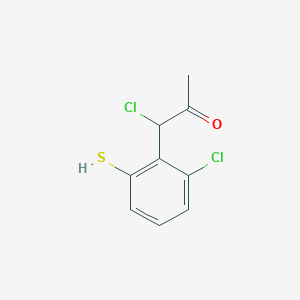
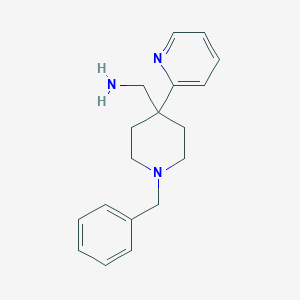
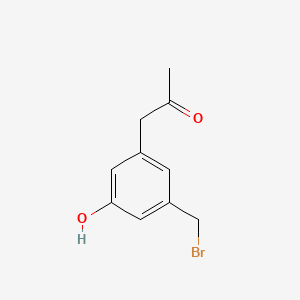

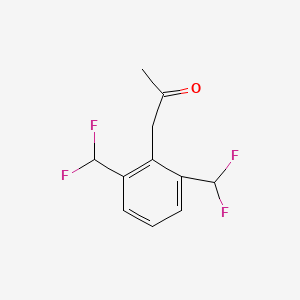
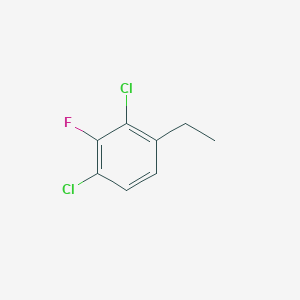
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

